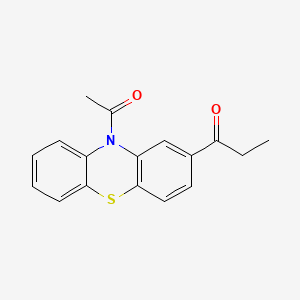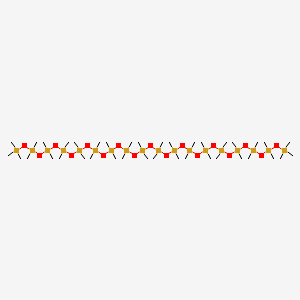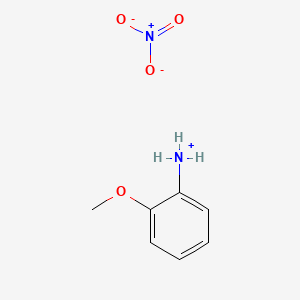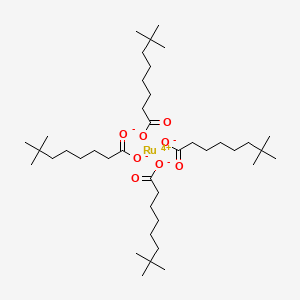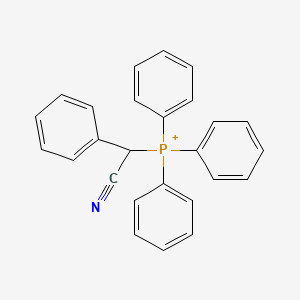
Phenyl(triphenylphosphoranyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(triphenylphosphoranyl)acetonitrile is an organic compound with the molecular formula C26H22NP It is a derivative of acetonitrile, where the hydrogen atoms are replaced by phenyl and triphenylphosphoranyl groups
準備方法
Synthetic Routes and Reaction Conditions
Phenyl(triphenylphosphoranyl)acetonitrile can be synthesized through a multi-step process involving the reaction of triphenylphosphine with acetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves the use of a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3, which facilitates the amination of styrene oxide to produce phenylacetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Phenyl(triphenylphosphoranyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl and triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
Phenyl(triphenylphosphoranyl)acetonitrile has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of phenyl(triphenylphosphoranyl)acetonitrile involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to phenyl(triphenylphosphoranyl)acetonitrile include:
Phenylacetonitrile: A simpler nitrile compound with similar reactivity.
Triphenylphosphine: A related phosphine compound used in various organic reactions.
Acetonitrile: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both phenyl and triphenylphosphoranyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, where its specific characteristics can be leveraged for various purposes .
特性
CAS番号 |
28255-59-6 |
|---|---|
分子式 |
C26H21NP+ |
分子量 |
378.4 g/mol |
IUPAC名 |
[cyano(phenyl)methyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-21-26(22-13-5-1-6-14-22)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26H/q+1 |
InChIキー |
LMTIYGJMQYYEOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


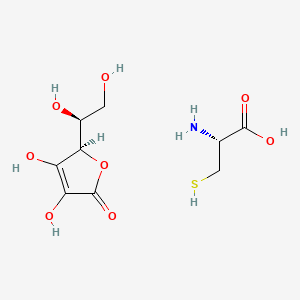






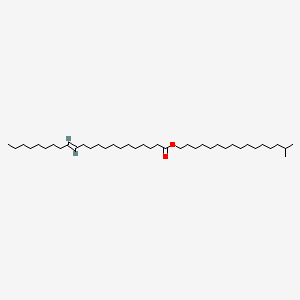
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
